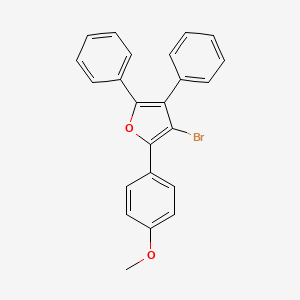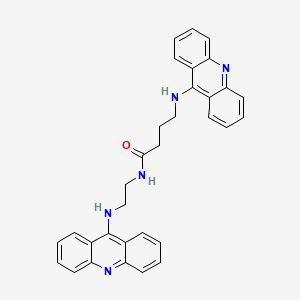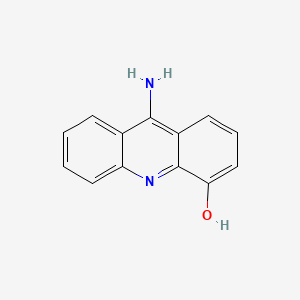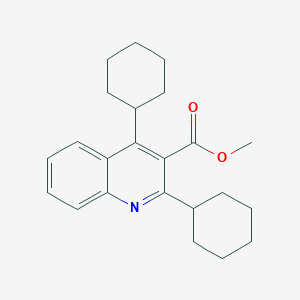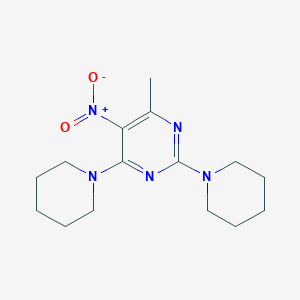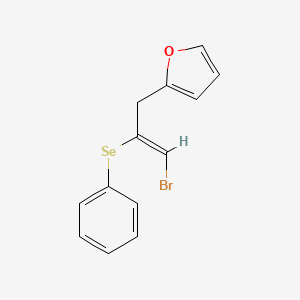
Nickel(2+);octanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) octanoate hydrate can be synthesized through the reaction of nickel(II) salts with octanoic acid. A common method involves dissolving nickel(II) acetate tetrahydrate in water, followed by the addition of octanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the nickel(II) octanoate complex. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods: In industrial settings, the production of nickel(II) octanoate hydrate may involve larger-scale reactions using similar principles. The process typically includes the use of nickel(II) chloride or nickel(II) sulfate as starting materials, which are reacted with octanoic acid in the presence of a suitable solvent. The reaction mixture is then subjected to purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) octanoate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under specific conditions.
Reduction: It can be reduced to nickel(0) or nickel(I) species using appropriate reducing agents.
Substitution: The octanoate ligands can be substituted with other ligands, such as phosphines or amines, to form different nickel complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other coordinating ligands.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Nickel(II) octanoate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of nickel-based catalysts, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which nickel(II) octanoate hydrate exerts its effects involves the coordination of the nickel ion with various ligands. The nickel ion can interact with biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound’s activity is influenced by the nature of the ligands and the specific coordination environment around the nickel ion .
Comparison with Similar Compounds
- Nickel(II) acetate tetrahydrate
- Nickel(II) chloride
- Nickel(II) sulfate
- Nickel(II) acetylacetonate
Comparison: Nickel(II) octanoate hydrate is unique due to its specific octanoate ligands, which impart distinct properties compared to other nickel(II) compounds. For example, nickel(II) acetate tetrahydrate and nickel(II) chloride are more commonly used in aqueous solutions, while nickel(II) octanoate hydrate is often used in organic solvents. Additionally, the octanoate ligands provide different steric and electronic environments, influencing the reactivity and stability of the compound .
Properties
Molecular Formula |
C16H34NiO5+2 |
|---|---|
Molecular Weight |
365.13 g/mol |
IUPAC Name |
nickel(2+);octanoic acid;hydrate |
InChI |
InChI=1S/2C8H16O2.Ni.H2O/c2*1-2-3-4-5-6-7-8(9)10;;/h2*2-7H2,1H3,(H,9,10);;1H2/q;;+2; |
InChI Key |
GOLWVMMVTHBFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)
![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)



